2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
The compound 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide features a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a 1-methylpyrrole-methyl moiety at position 5. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 6-methylbenzo[d]thiazole ring.
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2S2/c1-16-6-11-20-21(13-16)35-24(26-20)27-23(32)15-34-25-29-28-22(14-18-5-4-12-30(18)2)31(25)17-7-9-19(33-3)10-8-17/h4-13H,14-15H2,1-3H3,(H,26,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFVQTLKHUZIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)OC)CC5=CC=CN5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex synthetic molecule that incorporates a variety of pharmacologically active moieties. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 360.46 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazole , such as the compound , exhibit significant antibacterial properties. These compounds have been tested against various strains of bacteria, including both Gram-positive and Gram-negative species.
- Mechanism of Action : The triazole ring is believed to interfere with the synthesis of nucleic acids in bacteria, leading to growth inhibition. Studies have shown that compounds with similar structures can inhibit DNA-gyrase, an enzyme critical for bacterial replication .
- In Vitro Studies : In vitro tests have demonstrated varying degrees of antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds with specific substitutions on the triazole ring have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .
| Compound | Target Bacteria | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Triazole Derivative A | E. coli | 5 | 20 |
| Triazole Derivative B | S. aureus | 10 | 22 |
| Triazole Derivative C | P. aeruginosa | 15 | 18 |
Anti-inflammatory and Anticancer Properties
In addition to antibacterial effects, triazole derivatives are being investigated for their anti-inflammatory and anticancer properties:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro and in vivo models. The presence of the thiazole moiety may enhance this effect by modulating inflammatory pathways .
- Anticancer Activity : Preliminary studies have indicated that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of triazole-containing compounds:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of 1,2,4-triazole derivatives showed potent activity against drug-resistant bacterial strains, emphasizing the need for new antibiotics in the face of rising resistance .
- Research on Anti-inflammatory Properties : Another research article highlighted how specific modifications to the triazole structure led to increased anti-inflammatory activity in carrageenan-induced models .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that certain derivatives exhibited significant cytotoxicity compared to control groups, suggesting potential for development as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The following table highlights key structural differences and similarities between the target compound and selected analogs:
Key Observations:
- Triazole Core : The target compound and analogs share a 1,2,4-triazole core, whereas ’s Compound 9e uses a 1,2,3-triazole, which may alter electronic properties and binding affinity .
- Substituents : The 4-methoxyphenyl group in the target and compounds enhances electron-donating capacity, while 1-methylpyrrole introduces steric bulk. In contrast, ’s compound uses allyl/pyridinyl groups, likely increasing lipophilicity .
- Linkage : Thioether linkages (target, 6s, 6r) improve metabolic stability compared to ethers (9e), which are more prone to oxidative cleavage .
Pharmacological and Physicochemical Properties
- Lipophilicity : The target’s 1-methylpyrrole and 6-methylbenzo[d]thiazole likely increase logP compared to ’s 6s (benzonitrile) and 6r (chlorophenyl), impacting membrane permeability .
- Melting Points : compounds exhibit high melting points (155–200°C), suggesting crystallinity and stability, which may correlate with the target compound’s physical properties .
Structural Similarity and Chemoinformatics
Using Tanimoto coefficients (), the target compound shares >70% similarity with ’s 6s and 6r due to common triazole-thioether-acetamide motifs. Substituent differences (e.g., pyrrole vs. benzonitrile) reduce similarity with 9e (<50%) .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Step 1 : Utilize a reflux setup with ethanol as the solvent and LiCl as a catalyst, as demonstrated in analogous thiazole-triazole syntheses (e.g., condensation reactions with aminoguanidine hydrochloride) .
- Step 2 : Monitor reaction progress via TLC or HPLC. Purification can be achieved using column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Characterize intermediates (e.g., thiosemicarbazides) via melting point analysis and IR spectroscopy to confirm cyclization .
- Key Data : For similar compounds, yields ranged from 65–85% with melting points >250°C, indicating high thermal stability .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; benzo[d]thiazole aromatic protons at δ 7.1–8.3 ppm) .
- IR : Confirm functional groups (e.g., C=O stretch at ~1650 cm, C-S stretch at ~680 cm) .
- Elemental Analysis : Match calculated vs. experimental C/H/N/S percentages (error margin <0.5%) .
Q. What safety protocols are essential during handling and storage?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis .
- Handling : Use fume hoods, PPE (nitrile gloves, lab coat), and avoid contact with water due to potential thiocarbonyl reactivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs by modifying the 4-methoxyphenyl or benzo[d]thiazole moieties (e.g., replace methoxy with halogens or methyl groups) .
- Step 2 : Test in vitro bioactivity (e.g., antimicrobial assays using MIC/MBC protocols; anticancer screens via MTT assay).
- Key Finding : Substituted thiophene and thiadiazole derivatives showed enhanced antibacterial activity (MIC: 0.5–4 μg/mL) .
- Data Analysis : Use regression models to correlate substituent electronegativity with activity trends .
Q. What computational strategies are effective for predicting binding modes with target proteins?
- Methodological Answer :
- Step 1 : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target enzymes (e.g., EGFR or COX-2) .
- Step 2 : Validate docking poses via MD simulations (GROMACS) to assess stability of hydrogen bonds (e.g., triazole-thioacetamide interactions with catalytic residues) .
- Case Study : Analogous compounds exhibited binding affinities (K) of 10–50 nM to kinase domains, suggesting competitive inhibition .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Approach 1 : Re-evaluate assay conditions (e.g., pH, solvent DMSO% ≤1% to avoid cytotoxicity artifacts) .
- Approach 2 : Compare tautomeric equilibria (thione-thiol forms) using -NMR or computational studies (DFT calculations), as tautomers may exhibit divergent bioactivity .
- Case Study : Thione-thiol tautomerism in triazole derivatives altered antifungal IC by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
